molecular formula C6H4ClNO3 B188101 3-Chloro-4-nitrophenol CAS No. 491-11-2

3-Chloro-4-nitrophenol

Cat. No. B188101
CAS RN: 491-11-2
M. Wt: 173.55 g/mol
InChI Key: DKTRZBWXGOPYIX-UHFFFAOYSA-N
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Description

3-Chloro-4-nitrophenol is a chloronitrophenol . It is widely used as an important building block for the synthesis of dyes, drugs, explosives, and pesticides . It has been used as a reactant in the synthetic preparation of highly potent BTK and JAK3 dual inhibitors and may also have antifungal activity .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-nitrophenol is C6H4ClNO3 . It has a molecular weight of 173.56 .


Physical And Chemical Properties Analysis

3-Chloro-4-nitrophenol has a molecular weight of 173.56 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Adsorption and Removal Studies

  • 3-Chloro-4-nitrophenol (3C4NP) is studied for its removal from aqueous solutions, particularly using graphene as an adsorbent. The effectiveness of graphene in removing 3C4NP from water has been explored under various conditions, showing that the adsorption process is feasible, spontaneous, and exothermic within a specific temperature range (Mehrizad & Gharbani, 2014).

Advanced Oxidation Processes (AOPs)

  • Various AOPs have been assessed for the degradation of 3C4NP, with studies indicating that methods like UV/Fenton are highly effective in partially mineralizing the compound. This research highlights the comparative effectiveness and costs of different AOPs for degrading 3C4NP in waste environments (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).

Electrochemical Degradation

  • Electrochemical methods have been explored for the oxidative degradation of compounds like 3C4NP. The research shows promising results for the degradation of these compounds using ozone formation at PbO2 anodes, suggesting a potential method for environmental remediation (Amadelli, Samiolo, Battisti, & Velichenko, 2011).

Effects on Anaerobic Systems

  • The toxic effects of nitrophenols, including 3C4NP, on anaerobic systems used in waste treatment have been studied. Research has shown that these compounds can have a significant inhibitory impact on microbial activity in such systems, providing vital information for managing waste treatment processes (Podeh, Bhattacharya, & Qu, 1995).

Biodegradation Studies

  • The biodegradation of 3C4NP and other similar compounds has been examined, with insights into the microbial pathways and enzymes involved. Such studies are crucial for developing effective bioremediation strategies for contaminated environments (Arora, Srivastava, Garg, & Singh, 2017).

Catalytic Reduction Research

  • Research on the catalytic reduction of 3C4NP, particularly focusing on novel materials like gold nanoparticles supported by amino groups on magnetite microspheres, offers promising approaches for the treatment of wastewater containing such compounds (Ma et al., 2018).

Safety And Hazards

3-Chloro-4-nitrophenol is considered hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-chloro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTRZBWXGOPYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075416
Record name Phenol, 3-chloro-4-nitro-
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Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-nitrophenol

CAS RN

491-11-2
Record name 3-Chloro-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-chloro-4-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-chloro-4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-nitrophenol
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Synthesis routes and methods I

Procedure details

Synthesis of 1-(tert-butoxycarbonyl)-7 chloro-5 methoxy-1H-indol-2-yl boronic acid is shown in Scheme 4. Meta-chlorophenol is nitrated with fuming nitric acid in acetic acid to yield 4-nitro-3-chlorophenol, compound 4-2. The phenol is methylated with dimethylsulfate and potassium carbonate in ethanol, producing compound 4-3, which is treated with vinyl Grignard reagent and cyclized to form the indole, compound 4-4. Compound 4-4 is protected with Boc and then treated with lithium diispropylamide and triisopropylborate to produce the protected substituted boronic acid 4-6.
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Synthesis routes and methods II

Procedure details

Concentrated nitric acid (10 ml) in acetic acid (30 ml) was added dropwise to a cooled solution of 3-chlorophenol (10 g) in acetic acid (10 ml). After 1 hour at -5°, the mixture was poured onto ice, extracted with ether, dried over sodium sulfate and evaporated. The residue was then pun fled by column chromatography eluting with hexane-ethyl acetate (85:15) to give the title compound (9 g). M.p. 120°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
J Pandey, HJ Heipieper, A Chauhan, PK Arora… - Applied microbiology …, 2011 - Springer
… on model CNACs, ie, chloro-nitrophenol isomers viz., 2-chloro-4-nitrophenol (2C4NP), 4-chloro-2-nitrophenol (4C2NP), 4-chloro-3-nitrophenol (4C3NP), and 3-chloro-4-nitrophenol (…
Number of citations: 47 link.springer.com
A Kraaijeveld, E Havinga - Recueil des Travaux Chimiques des …, 1954 - Wiley Online Library
… W e mention the isolation of 3-chloro-4-aminophenol and 3-chloro-4-nitrophenol as products of … following Hodgson and Moore's procedure 9) , gives 3-chloro-4-nitrophenol. That …
Number of citations: 9 onlinelibrary.wiley.com
VMF Morais, MS Miranda… - Journal of Chemical & …, 2007 - ACS Publications
… that table that the introduction of the two substituents leads to an increase in the acidity that varies from 80.0 kJ·mol -1 (3-chloro-2-nitrophenol) to 134.5 kJ·mol -1 (3-chloro-4-nitrophenol)…
Number of citations: 20 pubs.acs.org
S Kanno, K Nojima - Chemosphere, 1979 - Elsevier
… of chlorobenzene in the quartz vessel resulted in m-chloronitrobenzene, p-nitrophenol, 2-chloro-4-nitrophenol, 3-chloro-2nitrophenol, 3-chloro-6-nitrophenol and 3-chloro-4-nitrophenol. …
Number of citations: 12 www.sciencedirect.com
HH Hodgson, A Kershaw - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
… 3-Chloro-4-nitrophenol is completely destroyed during attempted sulphonetion (compare Hodgson and Moore, 7oc. cit.). …
Number of citations: 0 pubs.rsc.org
HH Hodgson, FH Moore - Journal of the Chemical Society …, 1925 - pubs.rsc.org
… of 3-chloro-4-nitrophenol and 4 CC of mixed acid) was kept over the week-end. The product … was produced, the destruction of 3-chloro-4-nitrophenol by oleum being thus made manifest…
Number of citations: 22 pubs.rsc.org
HH Hodgson, EW Smith - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
NUMEROUS cases of the displacement of bromine by the action of nitric acid on bromophenols are on record, eg, the formation of 6-bromo-2: 4-dinitrophenol from 4-bromophenol (…
Number of citations: 0 pubs.rsc.org
A Qureshi, V Verma, A Kapley, HJ Purohit - International Biodeterioration & …, 2007 - Elsevier
… The other compounds used by the bacteria include 3-chloro-4-nitrophenol, 4-chlorobenzonitrile and 4-nitrophenol. Oxygen consumption studies demonstrated that strain HPC 135 …
Number of citations: 59 www.sciencedirect.com
TE de Kiewiet, H Stephen - Journal of the Chemical Society (Resumed …, 1931 - pubs.rsc.org
… 143449) as yielding 3-chloro-4-nitrophenol together with an isomeride volatile in steam, … is a discrepancy between the mp 120" found for 3-chloro-4-nitrophenol and 133" as stated in the …
Number of citations: 0 pubs.rsc.org
HH Hodgson, H Clay - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
… This was made by the action of isopropyl iodide on the silver salt of 3-chloro-4-nitrophenol and obtained as a colourless oil (Pound: C1, 16-2. CgH,,O,NC1 requires C1, 16.5%). It was …
Number of citations: 0 pubs.rsc.org

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